1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)-
Description
1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- is a ketone derivative featuring a 4,5-dihydroisoxazole ring substituted with a phenyl group at the 3-position and a propanone moiety at the 1-position.
Properties
CAS No. |
14659-66-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO2/c1-2-11(14)12-8-10(13-15-12)9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
InChI Key |
SGBCHKMEJQMRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one typically involves the following steps:
Chemical Reactions Analysis
1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is also studied for its potential use in the synthesis of other valuable chemicals and intermediates in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-4,5-dihydroisoxazol-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 1-Propanone, 1-(4,5-dihydro-3-phenyl-5-isoxazolyl)- | C₁₂H₁₃NO₂ (inferred) | ~203.2 (estimated) | Phenyl, propanone | Rigid dihydroisoxazole core |
| Ethanone, 1-(4-bromophenyl)-2-[...]-isoxazolyl]- | C₂₃H₁₇Br₂NO₂ | 545.2 | Bromophenyl ×2 | High lipophilicity, steric bulk |
| WEB-2086 | Complex | N/A | Morpholinyl, chlorophenyl | Enhanced solubility, pharmacological use |
| Ethanone, 1-(4,5-dihydro-4,4-dimethyl-...) | C₁₀H₁₇NO₂ | 183.25 | Dimethyl, propyl | Low molecular weight, steric hindrance |
| Thiazole-Pyrazole Derivatives (4, 5) | C₂₃H₁₈F₂N₆S | ~472.5 | Fluorophenyl, triazolyl | High synthetic yield, planar conformation |
Research Implications
- Drug Design : The target compound’s phenyl and isoxazole groups could serve as a scaffold for developing kinase inhibitors or anti-inflammatory agents, leveraging the bioactivity seen in analogs like WEB-2086 .
- Materials Science : Crystallographic data from isostructural compounds () may inform the design of co-crystals or polymorphs with tailored physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
